molecular formula C15H9Cl4NOS B413513 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B413513
M. Wt: 393.1g/mol
InChI Key: AYMBBQBHUOFFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-phenyl)-3-phenyl-thiazolidin-4-one
  • 2-Phenyl-3-(3,4-dichloro-phenyl)-thiazolidin-4-one
  • 2-(2,4-Dichloro-phenyl)-3-(4-chloro-phenyl)-thiazolidin-4-one

Uniqueness

2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other thiazolidinones.

Properties

Molecular Formula

C15H9Cl4NOS

Molecular Weight

393.1g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9Cl4NOS/c16-8-1-3-10(12(18)5-8)15-20(14(21)7-22-15)9-2-4-11(17)13(19)6-9/h1-6,15H,7H2

InChI Key

AYMBBQBHUOFFCQ-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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